molecular formula C6H10FN B13072412 5-Fluoro-2-aza-bicyclo[2.2.1]heptane

5-Fluoro-2-aza-bicyclo[2.2.1]heptane

Cat. No.: B13072412
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-JMMWHDCWSA-N
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Description

(5R)-5-Fluoro-2-azabicyclo[221]heptane is a bicyclic compound that features a fluorine atom and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane include palladium catalysts for aminoacyloxylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from the reactions of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The exact molecular targets and pathways involved vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(5R)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4?,5?,6-/m1/s1

InChI Key

OAJNJXJCKQKODM-JMMWHDCWSA-N

Isomeric SMILES

C1[C@H](C2CC1NC2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

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